molecular formula C11H19N3O2S B7528901 N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide

N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide

Cat. No.: B7528901
M. Wt: 257.35 g/mol
InChI Key: LMPOVNOSTLUMLQ-UHFFFAOYSA-N
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Description

N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide typically involves the reaction of pyrazole derivatives with cyclopentanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .

Comparison with Similar Compounds

N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a pyrazole ring and a cyclopentanesulfonamide group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-10(9-14-8-4-7-12-14)13-17(15,16)11-5-2-3-6-11/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPOVNOSTLUMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NS(=O)(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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